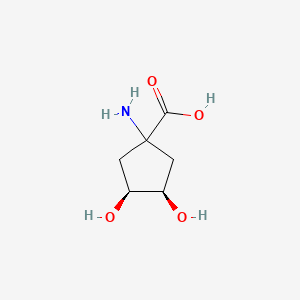
(3R,4S)-1-Amino-3,4-dihydroxycyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-1-Amino-3,4-dihydroxycyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Amino-3,4-dihydroxycyclopentane-1-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the reduction of a suitable precursor, such as a cyclopentene derivative, followed by amination and hydroxylation steps. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(3R,4S)-1-Amino-3,4-dihydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce cyclopentylamines.
科学研究应用
(3R,4S)-1-Amino-3,4-dihydroxycyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of (3R,4S)-1-Amino-3,4-dihydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. Its unique structure allows it to fit into active sites of enzymes, thereby modulating their activity. The pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
(1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylate: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring.
(2S,3R)-3-Alkyl/Alkenylglutamates: These compounds are also chiral amino acid derivatives with different side chains.
Uniqueness
(3R,4S)-1-Amino-3,4-dihydroxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and cyclopentane ring structure. This gives it distinct chemical and biological properties compared to similar compounds, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
286470-54-0 |
|---|---|
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC 名称 |
(3S,4R)-1-amino-3,4-dihydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c7-6(5(10)11)1-3(8)4(9)2-6/h3-4,8-9H,1-2,7H2,(H,10,11)/t3-,4+,6? |
InChI 键 |
CZUJIDAJZNQSHF-WBMBKJJNSA-N |
手性 SMILES |
C1[C@H]([C@H](CC1(C(=O)O)N)O)O |
规范 SMILES |
C1C(C(CC1(C(=O)O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


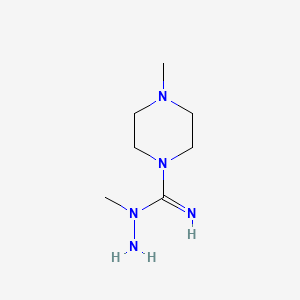
![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
![Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B15164963.png)
![6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide](/img/structure/B15164966.png)
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B15164971.png)

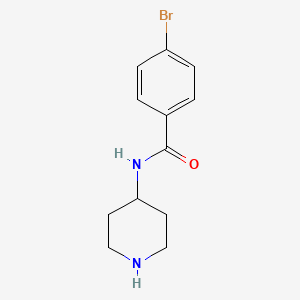
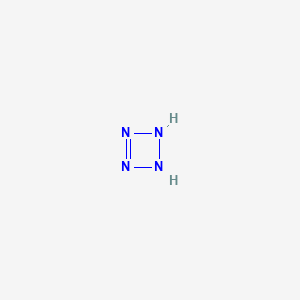

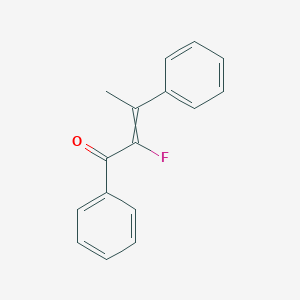
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropionamide](/img/structure/B15165023.png)


